

Dimethametryn: A Technical Guide to a Triazine Herbicide

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Compound of Interest

Compound Name: *Dimethametryn*

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Introduction to Triazine Herbicides

Triazine herbicides are a class of selective, broad-spectrum herbicides widely utilized in agriculture for the control of broadleaf and grassy weeds.^[1] Chemically, they are characterized by a heterocyclic 1,3,5-triazine ring, a six-membered ring containing three nitrogen and three carbon atoms. Variations in the substituent groups at the carbon atoms of this ring give rise to a wide array of triazine herbicides with differing properties and applications.

The primary mechanism of action for this class of herbicides is the inhibition of photosynthesis at Photosystem II (PSII).^[2] By interrupting the electron transport chain, they cause a cascade of events leading to the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death, manifesting as chlorosis and necrosis of the plant tissue.

Triazine herbicides are broadly categorized based on the substituent at the C6 position of the triazine ring into three main families:

- Chlorotriazines: (e.g., Atrazine, Simazine)
- Methoxytriazines: (e.g., Prometon)
- Alkylthiotriazines (or Methylthiotriazines): (e.g., Ametryn, Prometryn, and **Dimethametryn**)

This guide will focus specifically on **Dimethametryn**, a key member of the alkylthiotriazine family.

Dimethametryn: An Alkylthiotriazine Herbicide

Dimethametryn is a selective, systemic herbicide absorbed by the roots and foliage of plants. [2] It is primarily used for the pre- and post-emergence control of annual grasses and broadleaf weeds in crops such as rice, sugarcane, and vegetables.[2]

Chemical and Physical Properties

Dimethametryn is a white crystalline solid with the chemical formula $C_{11}H_{21}N_5S$.[3][4] Its structure features a 1,3,5-triazine core substituted with an ethylamino group, a 1,2-dimethylpropylamino group, and a methylthio group, the latter of which classifies it as an alkylthiotriazine.[3]

Table 1: Chemical Identification and Physical Properties of **Dimethametryn**

Property	Value	Reference(s)
IUPAC Name	N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine	[2]
CAS Registry Number	22936-75-0	[3][4]
Molecular Formula	$C_{11}H_{21}N_5S$	[3][4]
Molecular Weight	255.38 g/mol	[4]
Melting Point	65 °C	[5]
Boiling Point	152 °C	[5]
Water Solubility	50 mg/L (at 20 °C)	[5]
Vapor Pressure	2.0×10^{-4} mPa (at 20 °C)	[2]
Log P (Kow)	3.1 (pH 7)	[2]

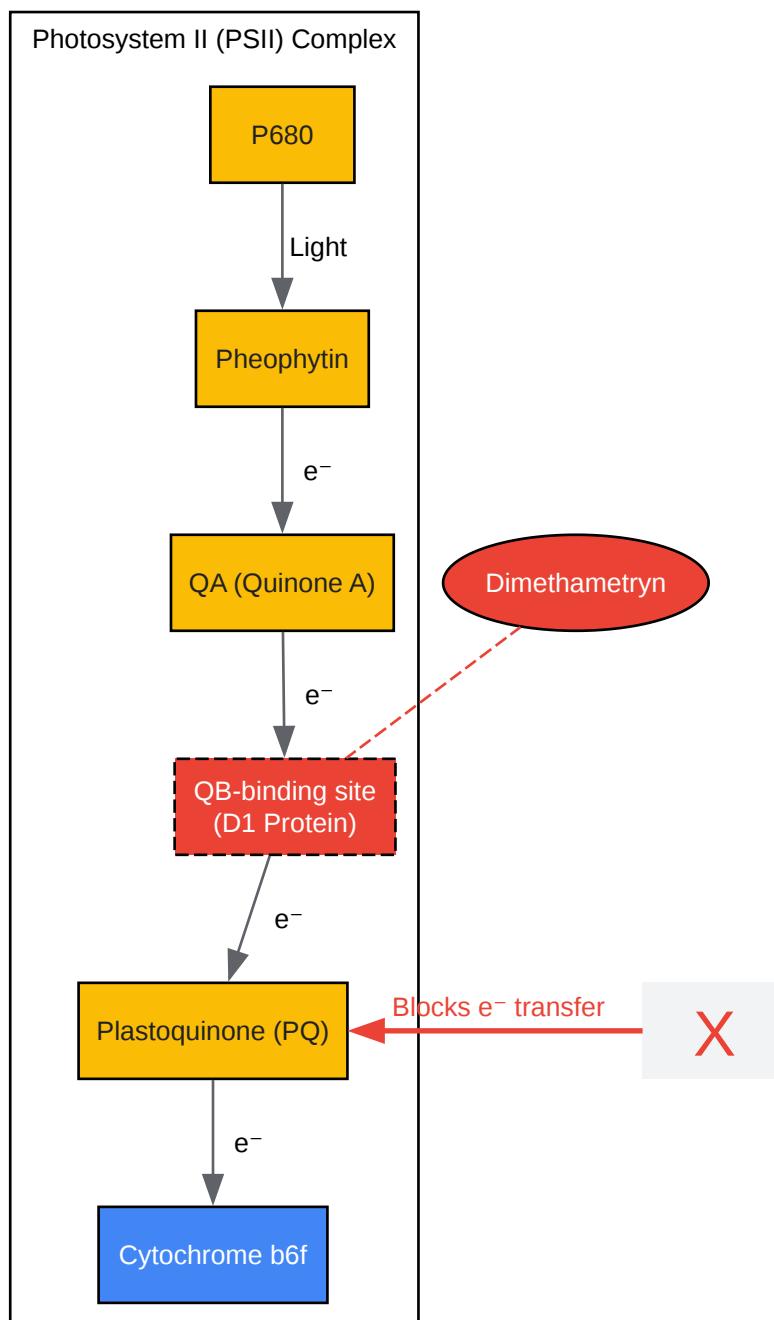
The chemical structure of **Dimethametryn** is visualized below.

Caption: 2D Chemical Structure of **Dimethametryn**.

Mechanism of Action: Inhibition of Photosystem II

Like other triazine herbicides, **Dimethametryn**'s primary mode of action is the disruption of photosynthesis. Specifically, it targets the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.^[2]

Dimethametryn binds to the QB-binding niche on the D1 protein, the same site normally occupied by plastoquinone (PQ). This competitive binding blocks the electron flow from the primary quinone electron acceptor (QA) to PQ. The interruption of the photosynthetic electron transport chain halts ATP and NADPH production, which are essential for CO₂ fixation. Furthermore, the blockage leads to an accumulation of highly energetic chlorophyll molecules, resulting in the formation of triplet chlorophyll and singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.



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Caption: Inhibition of electron transport in Photosystem II by **Dimethametryn**.

Toxicological Profile

Dimethametryn exhibits low acute mammalian toxicity.^[2] However, it is classified as moderately toxic to several non-target organisms, including fish, aquatic invertebrates, and

bees.[2]

Table 2: Acute Toxicity of **Dimethametryn**

Endpoint	Species	Value (mg/kg or mg/L)	Classification	Reference(s)
Oral LD ₅₀	Rat	>3000 mg/kg bw	Low Toxicity	[2]
Dermal LD ₅₀	Rat	>2150 mg/kg bw	Low Toxicity	[2]
Inhalation LC ₅₀	Rat (4h)	>2.45 mg/L	Low Toxicity	[2]
Fish LC ₅₀ (96h)	Rainbow trout	4.0 mg/L	Moderate	[2]
Daphnia LC ₅₀ (48h)	Daphnia magna	7.5 mg/L	Moderate	[2]
Algae EC ₅₀ (72h)	P. subcapitata	0.0046 mg/L	High	[2]
Bee LD ₅₀ (48h)	Honeybee (oral)	13.7 µg/bee	Moderate	[2]

LD₅₀ (Lethal Dose, 50%): The dose required to kill 50% of a test population.[6] A lower value indicates higher toxicity.[6] LC₅₀ (Lethal Concentration, 50%): The concentration in air or water required to kill 50% of a test population. EC₅₀ (Effective Concentration, 50%): The concentration causing a 50% reduction in a measured effect, such as growth.[7]

Environmental Fate and Persistence

The environmental behavior of a herbicide is critical to understanding its potential for off-target effects and contamination. **Dimethametryn** is characterized by its persistence in soil and potential persistence in aquatic systems.[2]

Table 3: Environmental Fate Properties of **Dimethametryn**

Parameter	Value	Classification	Reference(s)
Soil Aerobic Metabolism DT ₅₀	104 days (lab, 20°C)	Persistent	[2]
Field Soil Dissipation DT ₅₀	118 days	Persistent	[2]
Aqueous Photolysis DT ₅₀	Stable	Very Persistent	[2]
Aqueous Hydrolysis DT ₅₀	Stable at pH 5, 7, 9	Very Persistent	[2]
Soil Organic Carbon Adsorption (Koc)	774 mL/g	Slightly Mobile	[2]

DT₅₀ (Dissipation Time, 50%): The time required for 50% of the initial concentration to dissipate under specific conditions. Koc: The soil organic carbon-water partitioning coefficient, an indicator of a chemical's tendency to bind to soil particles. Higher values indicate less mobility.

Key Experimental Methodologies

Protocol: Chlorophyll a Fluorescence Assay for PSII Inhibition

This protocol describes a method to rapidly assess the inhibitory effect of **Dimethametryn** on Photosystem II using chlorophyll fluorescence. The principle is that blocking electron transport causes an increase in the yield of chlorophyll fluorescence.[\[8\]](#)[\[9\]](#)

1. Plant Material and Growth:

- Grow a susceptible indicator species (e.g., *Lemna minor* or radish, *Raphanus sativus*) under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
- Use young, healthy, fully expanded leaves or whole fronds for the assay.

2. Reagent Preparation:

- Stock Solution: Prepare a 10 mM stock solution of **Dimethametryn** in a suitable solvent (e.g., acetone or DMSO).
- Test Solutions: Prepare a serial dilution of **Dimethametryn** in a buffered assay medium (e.g., phosphate buffer with a surfactant) to achieve final concentrations ranging from 1 nM to 100 μ M. Include a solvent control.

3. Experimental Procedure:

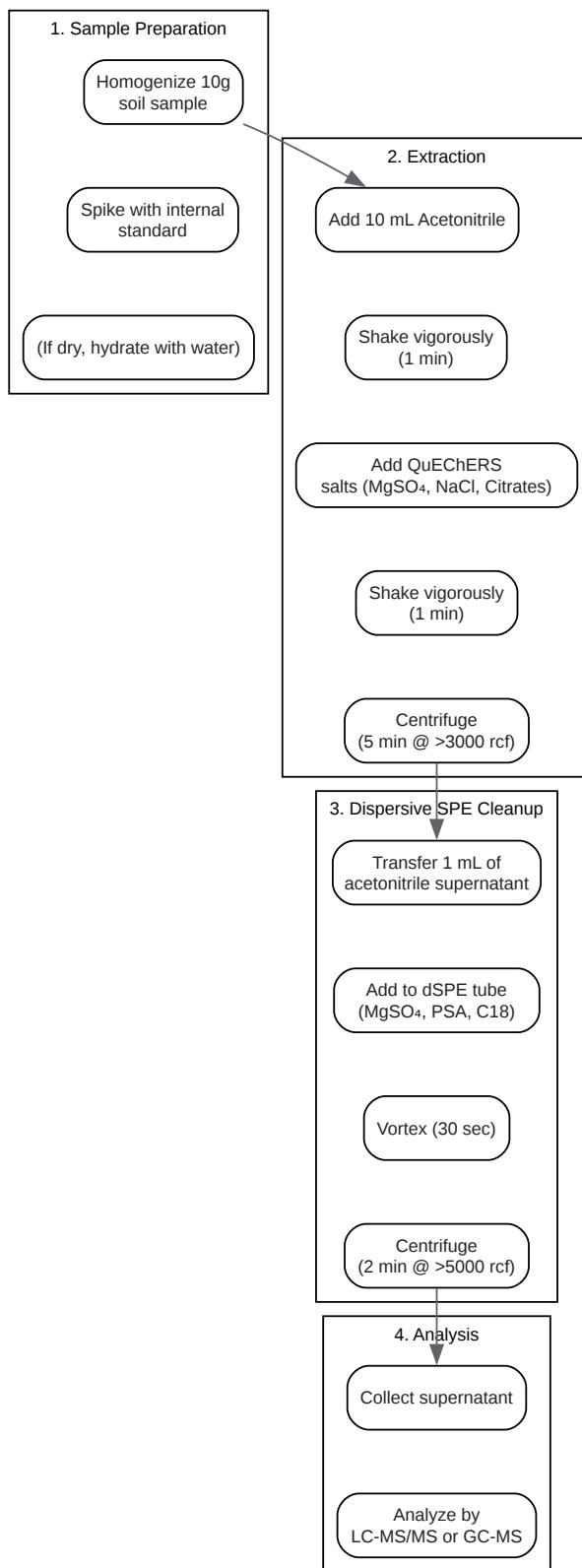
- Excise leaf discs (e.g., 5 mm diameter) or select whole Lemna fronds and place them in the wells of a 24-well plate containing the various test solutions.
- Dark-adapt the samples for at least 20-30 minutes prior to measurement.
- Use a pulse-amplitude-modulated (PAM) fluorometer to measure fluorescence.
- Measure the minimal fluorescence (Fo) with a weak measuring light.
- Apply a saturating pulse of light ($>3000 \mu\text{mol m}^{-2} \text{s}^{-1}$) to measure the maximum fluorescence (Fm) in the dark-adapted state.
- The variable fluorescence (Fv) is calculated as Fm - Fo. The maximum quantum yield of PSII is calculated as Fv/Fm.
- Incubate the leaf discs in the **Dimethametryn** solutions under low light for 1-2 hours.
- After incubation, repeat the measurement of maximum fluorescence (Fm').
- Inhibition of PSII is observed as an increase in the steady-state fluorescence yield or a decrease in the effective quantum yield in the light.

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration relative to the solvent control.
- Plot the percentage inhibition against the logarithm of the **Dimethametryn** concentration.
- Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

Protocol: Residue Analysis in Soil using QuEChERS and LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of **Dimethametryn** residues from soil samples based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[\[10\]](#)[\[11\]](#)



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Caption: General workflow for QuEChERS-based residue analysis.

1. Sample Preparation:

- Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.[11] If the soil is dry, add an appropriate amount of water and allow it to hydrate.[11]
- Fortify the sample with an appropriate internal standard.

2. Extraction:

- Add 10 mL of acetonitrile to the tube.
- Cap the tube and shake vigorously for 1 minute (a mechanical shaker is recommended).[11]
- Add a buffered QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and citrate buffers).
- Immediately shake the tube again for 1 minute to prevent the agglomeration of salts.
- Centrifuge the tube for 5 minutes at ≥ 3000 rcf.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, C18 sorbent to remove non-polar interferences, and anhydrous magnesium sulfate to remove residual water.
- Vortex the dSPE tube for 30 seconds.
- Centrifuge for 2 minutes at ≥ 5000 rcf.

4. Analysis:

- The resulting supernatant is the final extract. Transfer it to an autosampler vial.
- Analyze the extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an appropriate column (e.g., C18) and operated in positive ion electrospray mode.
- Quantify **Dimethametryn** by comparing its peak area to that of a matrix-matched calibration curve.

Conclusion

Dimethametryn is an effective alkylthiotriazine herbicide that functions through the well-understood mechanism of Photosystem II inhibition. Its toxicological profile indicates low acute risk to mammals but moderate to high risk for non-target aquatic organisms and bees,

necessitating careful management of its application. The compound's environmental persistence in soil highlights the importance of understanding its fate and transport to mitigate potential long-term environmental impacts. The standardized methodologies provided herein offer robust frameworks for assessing its biological activity and monitoring its environmental concentrations, providing crucial tools for researchers in environmental science, toxicology, and agricultural sciences.

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